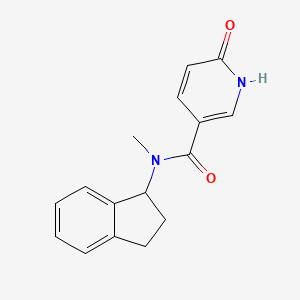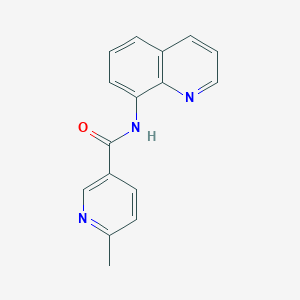
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone, also known as MQM, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MQM is a synthetic molecule that belongs to the class of quinoline derivatives and has been shown to possess a wide range of biological activities. In
作用機序
The mechanism of action of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It also inhibits the MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis. Furthermore, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation, while inducing apoptosis in cancer cells. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic mice. Furthermore, this compound has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its safety and toxicity profile are not fully understood. Furthermore, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone. One area of research is to further investigate its mechanism of action and signaling pathways. This will help to better understand how this compound exerts its biological effects and may lead to the development of more potent and specific analogs. Another area of research is to investigate the safety and toxicity profile of this compound in animal models and humans. This will help to determine its potential as a therapeutic agent. Finally, research on the pharmacokinetics and pharmacodynamics of this compound will be important for determining the optimal dosage and administration route for clinical use.
合成法
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone is synthesized by the reaction of 6-methyl-3-pyridylmethanol with 6-methoxy-1-tetralone in the presence of a Lewis acid catalyst. The reaction proceeds via a Friedel-Crafts acylation mechanism and yields this compound as a white crystalline powder. The purity of the compound is confirmed by NMR and HPLC analysis.
科学的研究の応用
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. It also exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
特性
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-5-6-14(11-18-12)17(20)19-9-3-4-13-10-15(21-2)7-8-16(13)19/h5-8,10-11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBSRTJYIWBACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)
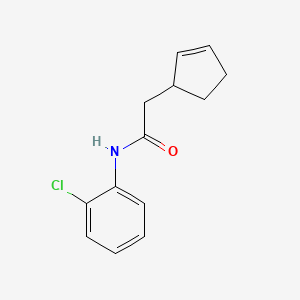
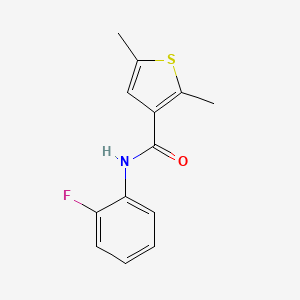
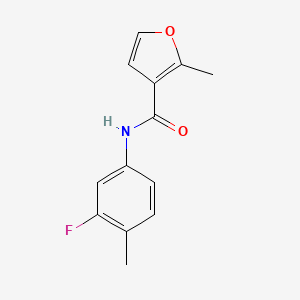

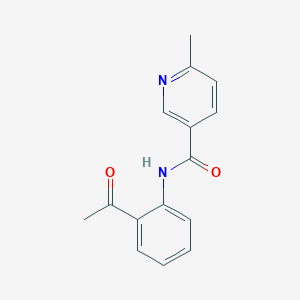

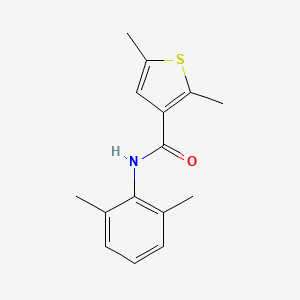
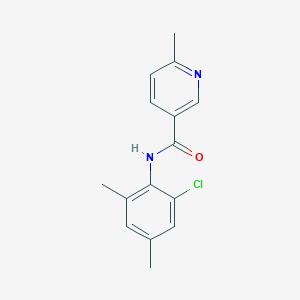
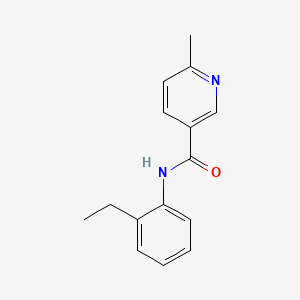
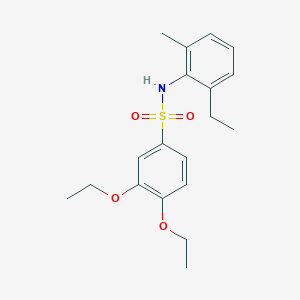
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7458069.png)
